molecular formula C6H11NO4 B3191525 dl-Serine, N-acetyl-, methyl ester CAS No. 55299-56-4

dl-Serine, N-acetyl-, methyl ester

Cat. No.: B3191525
CAS No.: 55299-56-4
M. Wt: 161.16 g/mol
InChI Key: ONUNDAQVOOLWTH-UHFFFAOYSA-N
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Description

dl-Serine, N-acetyl-, methyl ester: is a compound that belongs to the class of amino acid derivatives It is a racemic mixture of N-acetylated D and L serine, which means it contains both the D- and L- forms of serine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Serine, N-acetyl-, methyl ester typically involves the esterification of serine. One common method is the reaction of serine with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: dl-Serine, N-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

dl-Serine, N-acetyl-, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of dl-Serine, N-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

  • N-Acetyl-L-alanine
  • N-Acetyl-L-methionine
  • N-Acetyl-L-proline
  • O-Acetyl-L-serine hydrochloride

Comparison: dl-Serine, N-acetyl-, methyl ester is unique due to its racemic nature, containing both D- and L- forms of serine. This property can influence its reactivity and interactions compared to other similar compounds that may only contain one enantiomer .

Properties

IUPAC Name

methyl 2-acetamido-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNDAQVOOLWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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